![molecular formula C9H15F2N B2843512 1,1-Difluoro-8-azaspiro[4.5]decane CAS No. 1357354-36-9](/img/structure/B2843512.png)
1,1-Difluoro-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1-Difluoro-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H15F2N . It is related to the class of compounds known as azaspirodecane derivatives .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common, in this case, the nitrogen atom . The molecule contains two fluorine atoms attached to the same carbon atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 175.22 g/mol .Wissenschaftliche Forschungsanwendungen
Copper-Mediated Synthesis
Research has demonstrated the utility of copper-mediated processes in constructing trifluoromethylated 1-azaspiro[4.5]decanes and CF3-containing 2-azaspiro[4.5]decanes. These methodologies offer moderate to excellent yields, showcasing excellent regioselectivity and diastereoselectivity, making them valuable tools for synthesizing complex spirocyclic compounds (Han et al., 2014); (Han et al., 2014).
Synthetic Approaches to Spiroaminals
Spiroaminals, including structures like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, have been identified as cores of naturally occurring and synthetic compounds with significant biological activities. Various synthetic strategies have been developed to access these complex spirocyclic frameworks, highlighting their importance in medicinal chemistry (Sinibaldi & Canet, 2008).
Structural and Synthetic Insights
Studies on compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provide valuable structural insights through X-ray analysis, aiding in the understanding of their stereochemistry and facilitating further synthetic applications (Wen, 2002).
Novel Synthetic Routes
Innovative synthetic routes have been developed for constructing the azaspirocyclic core structure of natural products like halichlorine and pinnaic acid, utilizing intramolecular ene reactions of acylnitroso compounds. This strategy underscores the versatility of spirocyclic compounds in synthesizing biologically active molecules (Matsumura, Aoyagi, & Kibayashi, 2003).
Anticancer Activity
Research into 1-thia-4-azaspiro[4.5]decane derivatives and their potential anticancer activity against various cancer cell lines exemplifies the biological relevance of these compounds. The synthesis of novel derivatives and evaluation of their anticancer properties highlight the potential therapeutic applications of spirocyclic compounds (Flefel et al., 2017).
Safety and Hazards
The safety data sheet for “1,1-Difluoro-8-azaspiro[4.5]decane” indicates that it is combustible and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to handle the compound with suitable protective clothing and avoid breathing dust, fume, gas, mist, vapors, or spray .
Eigenschaften
IUPAC Name |
4,4-difluoro-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(9)4-6-12-7-5-8/h12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWCGXVVMSJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

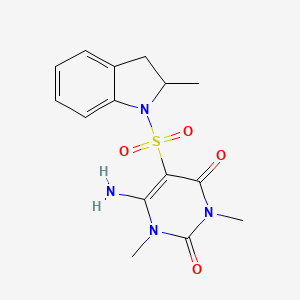
![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)
![5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one](/img/structure/B2843433.png)
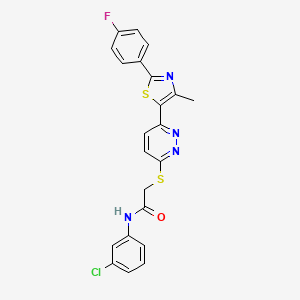
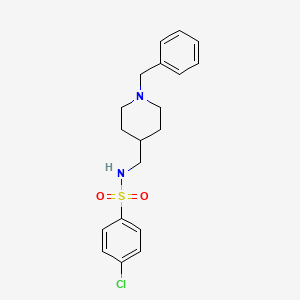
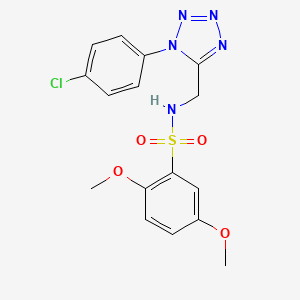
![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid](/img/structure/B2843438.png)
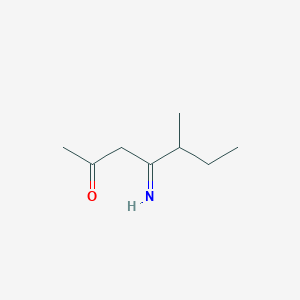
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2843441.png)
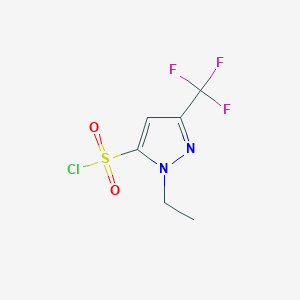

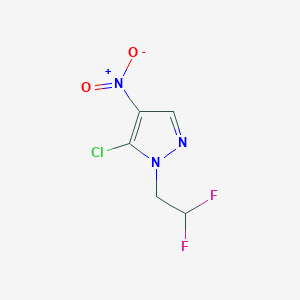
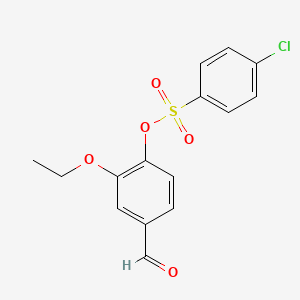
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843452.png)